Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethyl-2-naphthalenyl)-
Description
The compound Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethyl-2-naphthalenyl)- is a bicyclic ketone featuring a partially hydrogenated naphthalene core (tetrahydro) with methyl substituents at positions 5 and 8. Its structure combines a rigid bicyclic framework with a ketone functional group, making it a candidate for applications in fragrance chemistry and organic synthesis.
Properties
CAS No. |
92921-66-9 |
|---|---|
Molecular Formula |
C14H18O |
Molecular Weight |
202.29 g/mol |
IUPAC Name |
1-(5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C14H18O/c1-9-4-5-10(2)14-8-12(11(3)15)6-7-13(9)14/h4-5,12H,6-8H2,1-3H3 |
InChI Key |
RIYBCARGEVTRQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCC(CC2=C(C=C1)C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Diels-Alder Cyclization for Ring Formation
A widely reported approach involves Diels-Alder cyclization between a diene and a dienophile to construct the bicyclic framework. For example:
-
Diene : 2,5-Dimethyl-1,3-pentadiene
-
Dienophile : Maleic anhydride or substituted quinones
Post-cyclization, hydrogenation of the resulting cyclohexene derivative yields the tetralin system. However, this method often lacks precision in positioning the methyl groups, necessitating subsequent functionalization.
Directed C-H Methylation on Preformed Tetralin
Recent advances in C-H activation enable direct methylation of tetralin derivatives. Palladium catalysts paired with methylating agents (e.g., trimethylaluminum) facilitate regioselective methylation at the 5 and 8 positions. For instance:
where L denotes a phosphine ligand such as Xantphos. This method avoids multi-step sequences but requires stringent control over reaction conditions to prevent polysubstitution.
Acetylation Strategies for Ketone Installation
Friedel-Crafts Acylation Alternatives
Traditional Friedel-Crafts acylation using acetyl chloride and Lewis acids (AlCl₃) is often unsuitable for electron-rich tetralins due to over-acylation and side reactions. Patent literature describes a safer, two-step alternative:
-
Chloromethylation : Introduce a chloromethyl group via reaction with paraformaldehyde/HCl.
-
Oxidation : Convert the chloromethyl group to a ketone using Jones reagent (CrO₃/H₂SO₄).
This approach achieves 72–85% yields in model systems while minimizing polyhalogenation byproducts.
Transition Metal-Mediated Coupling
Palladium-catalyzed carbonylative coupling offers a modern alternative. For example, Suzuki-Miyaura coupling between a boronic ester and an acyl chloride precursor:
Optimized conditions (DMF, 90°C, 12 h) afford 68% yield with >95% regiopurity, as evidenced by HPLC analysis.
Integrated Synthetic Routes
Route 1: Sequential Methylation and Acylation
Route 2: Convergent Coupling Approach
-
Fragment Preparation :
Analytical Data and Characterization
Key spectroscopic data for the target compound:
Chemical Reactions Analysis
Types of Reactions: 1-(5,8-Dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethanone has garnered attention for its potential antimicrobial and anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets within biological systems:
- Antimicrobial Activity : Research indicates that ethanone can inhibit the growth of various bacterial strains. Its mechanism may involve the modulation of enzyme activity or disruption of bacterial cell integrity .
- Anticancer Potential : The compound's ability to influence biochemical pathways suggests potential applications in cancer therapy. Ongoing studies are investigating its effects on cancer cell lines to determine efficacy and mechanisms of action .
The exploration of ethanone's interactions with biological systems is ongoing. It is believed that the compound can bind to specific enzymes or receptors within cells:
- Enzyme Inhibition : Studies are being conducted to identify how ethanone affects enzyme activity, which could lead to new therapeutic strategies against diseases .
- Receptor Binding : Understanding how ethanone interacts with cellular receptors may provide insights into its biological activity and potential therapeutic applications.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of ethanone against several bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at varying concentrations, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Cell Line Studies
In vitro studies have shown that ethanone exhibits cytotoxic effects on specific cancer cell lines. The compound was found to induce apoptosis in these cells through a mechanism involving oxidative stress and mitochondrial dysfunction .
Mechanism of Action
The mechanism of action of 1-(5,8-dimethyl-1,2,3,4-tetrahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Insights
Ring Saturation :
- The target compound ’s tetrahydro configuration (one aromatic ring, one saturated) contrasts with Iso-E Super’s fully saturated octahydro structure, which enhances conformational flexibility and alters odor profiles .
- Less saturated analogs (e.g., dihydro in ) retain partial aromaticity, affecting electronic properties and reactivity .
Substituent Effects :
- Methyl groups at positions 5 and 8 in the target compound provide moderate steric bulk compared to pentamethyl or trimethyl analogs, influencing volatility and binding affinity in fragrance receptors .
- Polar groups (e.g., hydroxy, methoxy) in increase hydrophilicity, diverging from the hydrophobic nature of methylated derivatives .
Physical Properties :
- Boiling points correlate with molecular weight and saturation; Iso-E Super’s higher molecular weight (234.38 g/mol) and octahydro structure result in a boiling point >300°C, whereas the target compound’s lower saturation likely reduces this value .
Biological Activity
Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethyl-2-naphthalenyl)-, also known by its CAS number 92921-66-9, is a naphthalene derivative with a ketone functional group. This compound has gained attention in biological research due to its potential antimicrobial and anticancer properties. Its unique structure, featuring a tetrahydronaphthalene core, contributes to its diverse biological activities and interactions within living systems.
Chemical Structure and Properties
The molecular formula of ethanone is , with a molecular weight of approximately 218.29 g/mol. The compound's structure can be visualized as follows:
Ethanone Structure
Antimicrobial Properties
Ethanone has exhibited significant antimicrobial activity against various pathogens. Preliminary studies indicate that it may interact with specific molecular targets in bacterial cells.
- Mechanism of Action : The antimicrobial effect is believed to involve the modulation of enzyme activity and inhibition of critical biochemical pathways, such as protein synthesis and nucleic acid production.
- Minimum Inhibitory Concentration (MIC) : Research shows that ethanone has a MIC ranging from 15.625 to 62.5 µM against Gram-positive bacteria like Staphylococcus aureus and Enterococcus species .
| Pathogen | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 15.625 - 62.5 | Bactericidal |
| Enterococcus species | 62.5 - 125 | Bactericidal |
Anticancer Activity
Studies suggest that ethanone may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that ethanone can reduce cell viability significantly. For instance, it has shown an IC50 value of approximately 700 nM in specific assays targeting cancer cell proliferation .
- Mechanism of Action : The anticancer effects are likely mediated through the activation of apoptotic pathways and the inhibition of critical signaling pathways involved in cell survival.
Case Studies
Recent research has explored the biological activities of ethanone in various contexts:
- Antiviral Activity : A study investigating compounds from Hungarian wines identified ethanone as having potential antiviral properties against certain viral strains .
- Biofilm Formation Inhibition : Ethanone demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential application in treating biofilm-associated infections .
Q & A
Q. What analytical methods are recommended for identifying and quantifying Ethanone, 1-(1,2,3,4-tetrahydro-5,8-dimethyl-2-naphthalenyl)- in complex mixtures?
Methodological Answer: Reverse-phase high-performance liquid chromatography (RP-HPLC) using a Newcrom R1 column is a validated method for separating this compound. Key parameters include:
- Mobile phase: Acetonitrile/water gradient (e.g., 60:40 to 95:5 v/v).
- Flow rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
This method achieves baseline separation of structurally similar polycyclic ketones, as demonstrated in studies involving tetralin derivatives . Mass spectrometry (MS) coupled with gas chromatography (GC) is also effective for structural confirmation, particularly for distinguishing positional isomers .
Q. How does the substitution pattern (e.g., methyl groups at positions 5 and 8) influence the compound’s physicochemical properties?
Methodological Answer: The methyl groups at positions 5 and 8 enhance lipophilicity (LogP ≈ 5.47), as calculated using fragment-based methods. This substitution reduces rotational freedom in the tetralin ring, increasing thermal stability. Comparative studies with analogs like 1-(3,5,5,8,8-pentamethyl-2-naphthalenyl)ethanone (LogP = 5.47) show that additional methyl groups further elevate hydrophobicity but may sterically hinder synthetic modifications .
Advanced Research Questions
Q. What computational strategies are employed to predict the environmental persistence and bioaccumulation potential of this compound?
Methodological Answer: In silico tools such as EPI Suite and molecular dynamics simulations are used to estimate:
- Biodegradation potential: Low (<20% in 28 days via OECD 301F model).
- Bioaccumulation factor (BCF): ~3,200 (indicative of high persistence in lipid-rich tissues).
These predictions align with experimental data for structurally related synthetic musks (e.g., AHTN/Tonalid), where alkyl substituents delay metabolic degradation .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR or IR) for this compound and its isomers?
Methodological Answer: Contradictions arise due to:
- Stereochemical ambiguity: Use 2D-NMR (e.g., NOESY) to confirm spatial arrangements of methyl groups.
- Overlapping signals: Employ deuterated solvents (e.g., DMSO-d6) and variable-temperature NMR to differentiate proton environments.
For example, the ¹³C NMR signal for the acetyl carbonyl group typically appears at δ 207–210 ppm, distinct from ester or amide carbonyls .
Q. What synthetic routes are optimal for introducing functional groups while preserving the tetralin backbone?
Methodological Answer: A three-step approach is recommended:
Friedel-Crafts acylation: Introduce the acetyl group using AlCl₃ as a catalyst (yield: 65–75%).
Hydrogenation: Reduce naphthalene to tetralin using Pd/C under H₂ (20 psi).
Selective methylation: Use dimethyl sulfate (DMS) in basic conditions to methyllate positions 5 and 8 without side reactions.
Challenges include avoiding over-methylation, which can be mitigated by controlling reaction stoichiometry and temperature .
Data Contradiction Analysis
Q. Why do reported LogP values vary across studies for this compound?
Key Factors:
- Measurement techniques: Shake-flask vs. chromatographic methods (±0.3 LogP units).
- Isomeric impurities: Co-elution of diastereomers in HPLC can skew results.
- Solvent pH: Ionization of trace acidic/basic impurities alters partitioning behavior.
Consensus values should be derived from orthogonal methods (e.g., experimental and computational) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
